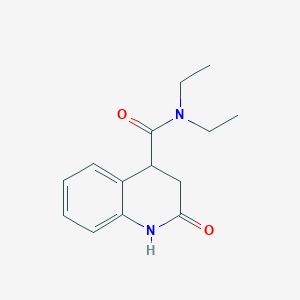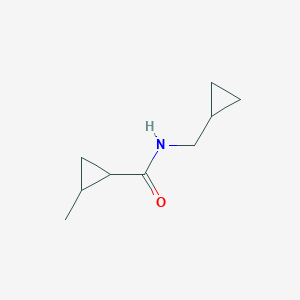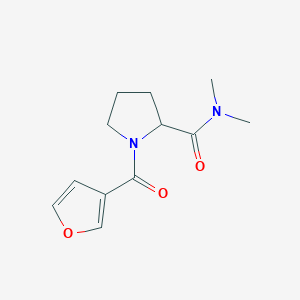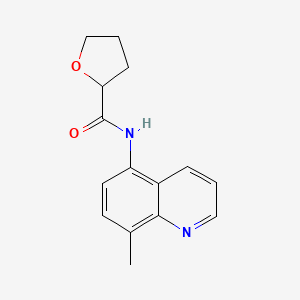![molecular formula C16H21NO2 B7493250 [2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(2-methylcyclopropyl)methanone](/img/structure/B7493250.png)
[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(2-methylcyclopropyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(2-methylcyclopropyl)methanone, also known as Methoxetamine (MXE), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 as a potential alternative to ketamine due to its similar pharmacological effects. MXE has gained popularity among recreational drug users due to its euphoric and hallucinogenic effects. However, the scientific community is interested in its potential therapeutic applications, particularly in the treatment of depression and chronic pain.
作用機序
MXE acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, similar to ketamine. This results in a dissociative state, where the user experiences a sense of detachment from reality. MXE also affects other neurotransmitter systems, including dopamine and serotonin, which may contribute to its euphoric and hallucinogenic effects.
Biochemical and Physiological Effects:
MXE has been shown to have a range of biochemical and physiological effects. It has been shown to increase brain-derived neurotrophic factor (BDNF) levels, which may contribute to its antidepressant effects. MXE has also been shown to have anti-inflammatory effects and may have potential as an immunomodulatory agent.
実験室実験の利点と制限
MXE has several advantages for use in laboratory experiments. It has a long half-life, which allows for prolonged effects and easier dosing. MXE is also less potent than ketamine, which may make it easier to work with in laboratory settings. However, MXE has several limitations, including its potential for abuse and lack of standardization in dosing.
将来の方向性
There are several potential future directions for research on MXE. One area of interest is its potential use in the treatment of depression and anxiety disorders. Further studies are needed to determine the optimal dosing and administration of MXE for these conditions. MXE may also have potential as an analgesic agent, particularly in the treatment of chronic pain. Further research is needed to determine the safety and efficacy of MXE for these applications. Additionally, more research is needed to understand the long-term effects of MXE use, particularly in the context of recreational drug use.
合成法
MXE can be synthesized through a multi-step process involving the condensation of 3-methoxyphenylacetone with cyclohexanone followed by reduction with sodium borohydride. The resulting intermediate is then reacted with 2-bromo-2-methylcyclopropane and a base to yield MXE.
科学的研究の応用
MXE has been studied for its potential therapeutic applications, particularly in the field of psychiatry. It has been shown to have antidepressant and anxiolytic effects in preclinical studies. MXE has also been investigated for its potential use in the treatment of chronic pain, as it has been shown to have analgesic effects in animal models.
特性
IUPAC Name |
[2-(3-methoxyphenyl)pyrrolidin-1-yl]-(2-methylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-11-9-14(11)16(18)17-8-4-7-15(17)12-5-3-6-13(10-12)19-2/h3,5-6,10-11,14-15H,4,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWVXYWNYPKKKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N2CCCC2C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[(2-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493184.png)
![N-[3-(2-methylpiperidin-1-yl)propyl]-1,3-benzoxazol-2-amine](/img/structure/B7493190.png)



![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7493210.png)





![4-[4-(2,5-dichlorophenyl)sulfonylpiperazine-1-carbonyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7493270.png)
